(7R)-2-クロロ-8-(3,3-ジフルオロシクロペンチル)-7-エチル-7,8-ジヒドロ-5-メチル-6(5H)-プテリジンオン

説明

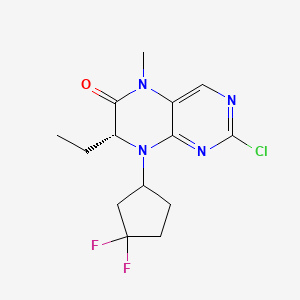

(7R)-2-Chloro-8-(3,3-difluorocyclopentyl)-7-ethyl-7,8-dihydro-5-methyl-6(5H)-pteridinone is a useful research compound. Its molecular formula is C14H17ClF2N4O and its molecular weight is 330.76 g/mol. The purity is usually 95%.

BenchChem offers high-quality (7R)-2-Chloro-8-(3,3-difluorocyclopentyl)-7-ethyl-7,8-dihydro-5-methyl-6(5H)-pteridinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7R)-2-Chloro-8-(3,3-difluorocyclopentyl)-7-ethyl-7,8-dihydro-5-methyl-6(5H)-pteridinone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機フッ素化学

有機化合物にフッ素原子を導入すると、その化学的および物理的特性が大きく変化することがよくあります。問題の化合物は、ジフルオロシクロペンチル基を含むため、有機フッ素化学の分野に貴重な追加となります。 これは、フッ素化が、フッ素原子の高い電気陰性度と小さなサイズのために構造が変化することが知られているシクロペンタン誘導体の反応性と安定性に与える影響を研究するために使用できます .

生物活性強化

フッ素置換基は、生物活性分子の生物活性、バイオアベイラビリティ、および効力を高めると知られています。 この化合物は、ジフルオロシクロペンチル部分を含むため、生物学的研究における酸素原子に対するバイオアイソスターとして機能し、潜在的に改善された効力を有する新しい医薬品の開発につながる可能性があります .

高分子化学

ジフルオロシクロプロパンは、ジフルオロシクロペンチル基と一部の構造的類似性を共有しており、ポリマーの機械化学的活性化中に形成されたラジカルをトラップするために使用されてきました。 この化合物は、ポリブタジエン骨格の改変や、強化された特性を持つ新しい高分子材料の創製など、高分子化学における同様の用途で探求できます .

合成有機化学

この化合物の構造は、熱的転位反応や二分子反応など、さまざまな合成反応に有用な基質となります。 そのジフルオロシクロペンチル基は、カルボカチオン、カルバニオン、およびラジカル化学で活用でき、合成有機化学者に汎用性の高いツールを提供します .

プロテインキナーゼ阻害

この化合物は、ヒトプロテインキナーゼPLK1からPLK4までの潜在的な阻害剤として特定されています。これらのキナーゼは細胞周期進行の調節に不可欠であり、その阻害は、癌などの増殖性疾患の治療に有益です。 この化合物は、治療用途のための新しいキナーゼ阻害剤の開発に使用できます .

神経変性疾患研究

キナーゼ阻害剤としての潜在的な役割から、この化合物は神経変性疾患の研究にも関連する可能性があります。 キナーゼの調節不全は、アルツハイマー病やパーキンソン病などの疾患に共通の特徴であり、この化合物は、これらの文脈におけるキナーゼ阻害の治療の可能性を調査するために使用できます .

自己免疫疾患および炎症性疾患の治療

プロテインキナーゼに対する阻害効果は、自己免疫疾患および炎症性疾患にも及びます。 キナーゼ活性を調節することで、この化合物は、免疫系の調節不全を特徴とする疾患の治療法の開発に貢献する可能性があります .

薬物動態学と創薬

最後に、この化合物のユニークな構造、特にジフルオロシクロペンチル基の存在は、その薬物動態学的特性に影響を与える可能性があります。 この分野の研究は、そのような改変が薬物の吸収、分布、代謝、排泄にどのように影響するかについての洞察につながる可能性があり、最終的にはより効果的な薬物の設計を導きます .

生物活性

The compound (7R)-2-Chloro-8-(3,3-difluorocyclopentyl)-7-ethyl-7,8-dihydro-5-methyl-6(5H)-pteridinone is a member of the pteridinone family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Basic Information

- CAS Number : 889877-77-4

- Molecular Formula : C14H17ClF2N4O

- Molecular Weight : 330.76 g/mol

- Solubility : Soluble in various solvents with a solubility of approximately 0.165 mg/ml .

Structural Characteristics

The compound features a pteridinone core structure with a chloro group and a difluorocyclopentyl substituent, contributing to its unique biological properties. The presence of fluorine atoms often enhances metabolic stability and biological activity.

-

Enzyme Inhibition :

- The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, particularly those associated with cancer cell proliferation.

- In vitro studies indicate that it may target kinases critical for tumor growth and survival.

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, indicating potential as an antibiotic agent.

- Antitumor Activity :

Pharmacological Effects

- Cytotoxicity : The compound shows selective cytotoxicity towards certain cancer cell lines, making it a candidate for further development in oncology.

- Anti-inflammatory Effects : Initial findings suggest that it may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Study 1: Antitumor Efficacy in Breast Cancer Models

A study conducted on MCF-7 breast cancer cells revealed that treatment with (7R)-2-Chloro-8-(3,3-difluorocyclopentyl)-7-ethyl-7,8-dihydro-5-methyl-6(5H)-pteridinone resulted in:

| Concentration (µM) | Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 15 |

| 20 | 50 | 45 |

| 50 | 25 | 75 |

This study highlights the dose-dependent nature of the compound's cytotoxic effects .

Study 2: Antimicrobial Activity Assessment

In another investigation focusing on antimicrobial properties, the compound was tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/ml |

| Staphylococcus aureus | 16 µg/ml |

| Pseudomonas aeruginosa | 64 µg/ml |

These results indicate moderate antimicrobial activity, warranting further exploration into its potential as an antibiotic .

特性

IUPAC Name |

(7R)-2-chloro-8-(3,3-difluorocyclopentyl)-7-ethyl-5-methyl-7H-pteridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClF2N4O/c1-3-9-12(22)20(2)10-7-18-13(15)19-11(10)21(9)8-4-5-14(16,17)6-8/h7-9H,3-6H2,1-2H3/t8?,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVXOHKAALBEQH-YGPZHTELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C2=CN=C(N=C2N1C3CCC(C3)(F)F)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCC(C3)(F)F)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClF2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。